

Technical Guide: Physicochemical Properties of 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid

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Compound of Interest

Compound Name: 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid

Cat. No.: B1268640

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physicochemical properties of **1-(4-bromobenzoyl)piperidine-4-carboxylic acid**. Due to the limited availability of experimentally determined data for this specific compound, this document outlines standard experimental protocols for the determination of key parameters such as melting point, solubility, pKa, and logP. Furthermore, it presents a logical workflow for its synthesis and characterization, providing a framework for researchers in the fields of medicinal chemistry and drug development.

Introduction

1-(4-bromobenzoyl)piperidine-4-carboxylic acid is a molecule of interest in medicinal chemistry due to its structural motifs, which are common in pharmacologically active compounds. The piperidine ring is a prevalent scaffold in many CNS-active drugs, and the bromobenzoyl group offers a site for further chemical modification. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This guide serves as a resource for researchers, summarizing the available data and providing detailed methodologies for its experimental characterization.

Physicochemical Properties

Quantitative data on the physicochemical properties of **1-(4-bromobenzoyl)piperidine-4-carboxylic acid** are not extensively reported in publicly available literature. The following table summarizes the known and currently unavailable data points.

| Property | Value | Source |
|--------------------|---|---|
| Chemical Formula | C ₁₃ H ₁₄ BrNO ₃ | [1] [2] [3] [4] |
| Molar Mass | 312.16 g/mol | [1] |
| Appearance | Solid (predicted) | [1] |
| Melting Point | Data needed | [1] |
| Boiling Point | Data needed | [1] |
| pKa | Data needed | [1] |
| Aqueous Solubility | Low solubility (estimated) | [1] |
| logP | Data needed | - |

Experimental Protocols

The following sections describe standard experimental protocols that can be employed to determine the key physicochemical properties of **1-(4-bromobenzoyl)piperidine-4-carboxylic acid**.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Digital Melting Point Apparatus (e.g., Mel-Temp)

- **Sample Preparation:** A small, dry sample of the compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the apparatus.

- **Heating:** The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute to ensure thermal equilibrium.
- **Observation:** The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination

Aqueous solubility is a crucial factor influencing a drug's absorption and bioavailability. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Methodology: Shake-Flask Method

- **Sample Preparation:** An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed flask.
- **Equilibration:** The flask is agitated (e.g., in a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid loss of the compound due to adsorption to the filter material.
- **Quantification:** The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid and is critical for understanding the ionization state of a compound at different physiological pH values.

Methodology: Potentiometric Titration

- **Solution Preparation:** A precise weight of the compound is dissolved in a known volume of deionized water or a suitable co-solvent.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.
- **Data Analysis:** A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid groups are ionized. Due to the presence of the basic piperidine nitrogen, a second pKa value may also be determined.

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

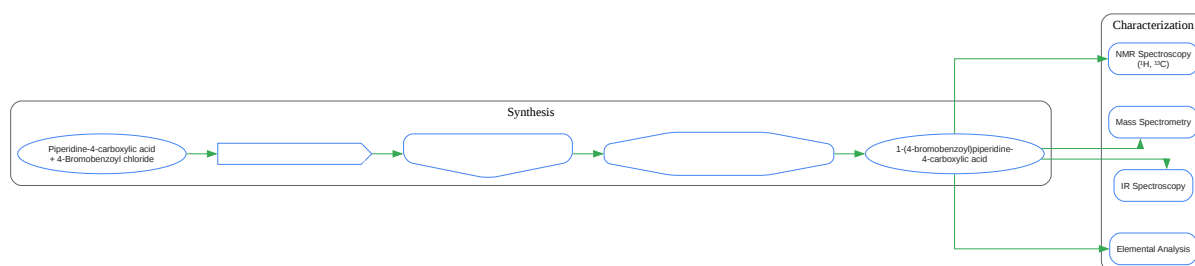
Methodology: Shake-Flask Method

- **System Preparation:** Equal volumes of n-octanol and water are pre-saturated with each other and then separated.
- **Partitioning:** A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a sealed flask.
- **Equilibration:** The mixture is agitated for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
- **Quantification:** The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this

value.[5] For ionizable compounds, the distribution coefficient (logD) at a specific pH is often more relevant.[6]

Synthesis and Characterization Workflow

While a specific synthesis protocol for **1-(4-bromobenzoyl)piperidine-4-carboxylic acid** was not found in the search results, a general synthetic route can be proposed based on standard organic chemistry reactions. The following diagram illustrates a logical workflow for its synthesis and subsequent characterization.

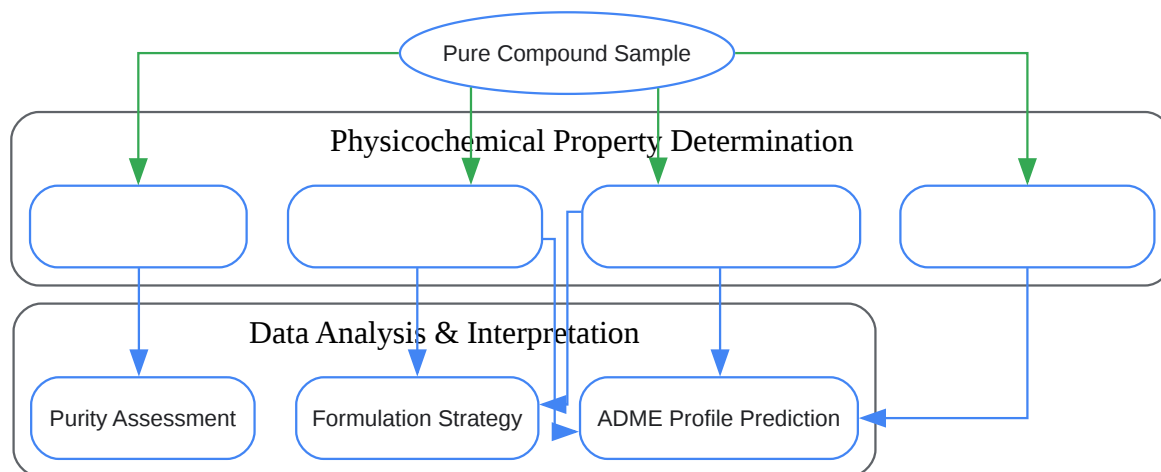


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Caption: General workflow for the synthesis and characterization.

Physicochemical Property Determination Workflow

The following diagram illustrates the logical flow for the experimental determination of the key physicochemical properties discussed in this guide.



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